Dimethyl N,N-diethylphosphoramidite
Description
Structure
3D Structure
Properties
IUPAC Name |
N-dimethoxyphosphanyl-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2P/c1-5-7(6-2)10(8-3)9-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHGAUQWRFWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391115 | |
| Record name | Dimethyl N,N-diethylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20621-25-4 | |
| Record name | Dimethyl N,N-diethylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Dimethyl N,n Diethylphosphoramidite
Reaction Mechanisms in Phosphitylation Processes
The phosphitylation reaction, a critical step in forming the internucleotidic linkage, involves the nucleophilic substitution of the amine moiety of the phosphoramidite (B1245037) by a hydroxyl group. psu.edu This process is not spontaneous and requires the presence of an activator to proceed. psu.edu
Role of Activators, including 1H-Tetrazole
Activators play a dual role in the phosphitylation reaction. psu.edu 1H-Tetrazole, a commonly used activator, first acts as an acid, protonating the nitrogen atom of the diisopropylamino group of the phosphoramidite. psu.eduglenresearch.com This protonation converts the amino group into a better leaving group. Subsequently, the tetrazolide anion acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive phosphotetrazolide intermediate. psu.eduglenresearch.com This intermediate is then rapidly attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite (B83602) triester linkage and releasing a molecule of tetrazole. psu.eduoup.com
The acidity and nucleophilicity of the activator are crucial factors influencing the reaction rate. glenresearch.comresearchgate.net While 1H-Tetrazole has been a standard activator, alternatives with enhanced acidity or nucleophilicity have been explored to improve coupling efficiency, especially for sterically hindered phosphoramidites. glenresearch.comoup.com For instance, 4,5-dicyanoimidazole (B129182) (DCI) has been shown to double the coupling rate compared to 1H-tetrazole, which is attributed to its higher nucleophilicity. oup.comresearchgate.netnih.gov The pKa of DCI is 5.2. oup.com Activators with lower pKa values, such as ethylthiotetrazole and benzylthiotetrazole, also increase the reaction rate by being better proton donors. glenresearch.com
| Activator | pKa | Relative Performance |
| 1H-Tetrazole | 4.9 d-nb.info | Standard |
| 4,5-Dicyanoimidazole (DCI) | 5.2 oup.com | ~2x faster coupling than 1H-Tetrazole researchgate.netnih.gov |
| Ethylthiotetrazole | Lower than 1H-Tetrazole glenresearch.com | Improves reaction rate glenresearch.com |
| Benzylthiotetrazole | Lower than 1H-Tetrazole glenresearch.com | Improves reaction rate glenresearch.com |
| 5-(p-nitrophenyl)-1H-tetrazole | More acidic than 1H-Tetrazole oup.com | Accelerates coupling of sterically hindered monomers oup.com |
Elucidation of Nucleophilic Displacement Pathways at the Phosphorus Center
The reaction at the phosphorus center is a subject of detailed mechanistic study. nih.gov Evidence strongly suggests that the reaction proceeds via nucleophilic catalysis in addition to acid catalysis. nih.govnih.gov The activator, such as tetrazole, actively participates in the substitution by forming a reactive intermediate. nih.govnih.gov The rate of the coupling reaction is significantly influenced by the order of addition of the reactants, and the presence of dialkylammonium tetrazolide salts, which are formed as byproducts, can inhibit the reaction. nih.govnih.gov
Characterization of Phosphorane Intermediates and their Reactivity
While the existence of a pentacoordinate phosphorane intermediate has been a topic of discussion, the prevailing evidence points towards the formation of an activated species where the activator's anion is bonded to the phosphorus atom. psu.edursc.org For example, with 1H-tetrazole, a diethoxy-tetrazolophosphane intermediate has been identified through 31P-NMR spectroscopy, exhibiting a characteristic signal at 126 ppm. nih.gov Similarly, when the salt of saccharin (B28170) and N-methylimidazole is used as an activator, a reactive saccharin adduct bonded to phosphorus through its carbonyl oxygen is formed. rsc.org These activated intermediates are highly reactive towards the incoming nucleosidic alcohol, facilitating the rapid formation of the phosphite triester product. psu.eduoup.com
Activation Kinetics in Oligonucleotide Synthesis
The kinetics of the activation and subsequent coupling reactions are paramount for the efficiency of automated solid-phase oligonucleotide synthesis. acs.orgfigshare.com
Assessment of Activation Rates for Various Phosphoramidites
The rate of activation and coupling is dependent on the substituents on the phosphoramidite. nih.gov Studies have shown the following trend in reactivity based on the amino group: NEt2 > NPri2 > N(CH2CH2)O > NMePh. nih.govnih.govoup.com The nature of the oxygen-linked protecting group also plays a significant role, with the rate decreasing in the order: OMe > OCH2CH2CN > OCHMeCH2CN > OCMe2CH2CN >> OC6H4Cl. nih.govnih.govoup.com
The choice of activator also dramatically impacts the activation rate. For instance, the time to complete coupling is twice as fast with 4,5-dicyanoimidazole (DCI) as the activator compared to 1H-tetrazole. researchgate.netnih.gov
| Amine Substituent (NR2) | Relative Rate |
| NEt2 | Fastest |
| NPri2 | |
| N(CH2CH2)O | |
| NMePh | Slowest |
Data sourced from mechanistic studies on phosphoramidite coupling reactions. nih.govnih.govoup.com
Influence of Nucleotide Structural Features on Coupling Reaction Kinetics
The structure of the nucleotide itself has a profound impact on the kinetics of the coupling reaction. acs.orgfigshare.com It has been demonstrated that chemically modified nucleotides, such as constrained ethyl (cEt) ribose locked nucleic acid analogues, exhibit significantly different activation kinetics compared to standard deoxyribonucleoside phosphoramidites. acs.orgfigshare.com These modified phosphoramidites were found to require a larger excess of the activator to achieve complete activation, and even then, the observed rate was over 10 times lower than their deoxyribonucleoside counterparts. acs.orgfigshare.com
Furthermore, the conformation of the nucleic acid can influence the efficiency of coupling reactions, suggesting that the local structure of the growing oligonucleotide chain can affect the accessibility and reactivity of the 5'-hydroxyl group. nih.gov
Impact of Activator Stoichiometry and Amine Byproducts on Reaction Efficiency
The efficiency of the coupling reaction in oligonucleotide synthesis is significantly influenced by the stoichiometry of the activator and the presence of amine byproducts. Research has shown that for the phosphoramidite coupling reaction, the stoichiometry of the activator is a critical parameter. More sterically hindered phosphoramidites, for instance, may necessitate a larger excess of the activator to achieve complete and rapid activation. figshare.com The activator plays a dual role: it protonates the nitrogen of the phosphoramidite's amino group, making it a better leaving group, and the activator's conjugate base can act as a nucleophilic catalyst. nih.govpsu.edu
Studies have demonstrated that the nature of the phosphoramidite itself influences the required activator stoichiometry. For example, constrained ethyl (cEt) phosphoramidites require a larger excess of activator to achieve complete activation compared to their deoxyribonucleoside counterparts. figshare.com Even with a doubled relative activator charge, the observed rate of activation for cEt phosphoramidites was found to be over ten times lower. figshare.com
A significant factor affecting reaction efficiency is the formation of amine byproducts. During the activation of phosphoramidites, a secondary amine (in this case, diethylamine) is released. This amine can react with the acidic activator, such as tetrazole, to form a dialkylammonium tetrazolide salt. nih.govnih.gov These salts have been identified as inhibitors of the coupling reaction. nih.govnih.gov The inhibitory effect of these byproducts has practical implications for the efficiency of DNA synthesis, particularly when using in situ prepared phosphoramidites or in processes involving reagent recycling. nih.gov
The rate of the coupling reaction is also dependent on the nature of the amine substituent on the phosphorus atom. Comparative studies have shown that the reactivity order for the amine component is NEt2 > NPr2 > N(CH2CH2)O > NMePh, indicating that phosphoramidites with a diethylamino group, such as Dimethyl N,N-diethylphosphoramidite, exhibit a faster coupling rate compared to those with diisopropylamino or other bulkier or less basic amino groups. nih.govnih.gov
Table 1: Relative Reaction Rates of Phosphoramidites with Different Amine Substituents
| Amine Substituent (NR2) | Relative Reaction Rate |
| NEt2 | Highest |
| NPr2 | Lower than NEt2 |
| N(CH2CH2)O | Lower than NPr2 |
| NMePh | Lowest among the compared |
This table illustrates the general trend in reactivity based on the amine leaving group as identified in mechanistic studies. nih.govnih.gov
Analysis of Side Reactions and Their Mechanistic Basis
The synthesis of oligonucleotides using phosphoramidite chemistry is susceptible to several side reactions that can impact the purity and yield of the final product. Understanding the mechanistic basis of these side reactions is essential for their mitigation.
Susceptibility to Hydrolysis in the Presence of Water
This compound, like other phosphoramidites, is sensitive to moisture. The presence of water, even in trace amounts, can lead to the hydrolysis of the phosphoramidite to form an H-phosphonate and diethylamine (B46881). researchgate.netglenresearch.com This degradation reaction is a significant factor limiting the shelf-life of phosphoramidite solutions used in automated oligonucleotide synthesizers. researchgate.netnih.gov
The rate of hydrolysis is dependent on several factors, including the specific nucleoside base and the nature of the protecting groups on the exocyclic amines. researchgate.netnih.gov Studies have shown that 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are particularly susceptible to hydrolysis. researchgate.netnih.gov The degradation of dG phosphoramidites has been shown to be second order in phosphoramidite concentration, suggesting an autocatalytic hydrolysis mechanism. nih.gov This autocatalysis is correlated with the ease of removal of the exocyclic amine protecting group. nih.gov
The presence of water in the reaction mixture can also compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to a reduction in coupling efficiency. glenresearch.com Therefore, maintaining anhydrous conditions throughout the synthesis is critical for maximizing the yield of the desired full-length oligonucleotide. glenresearch.com
Table 2: Impact of Water on Phosphoramidite Stability
| Compound | Condition | Degradation Product | Significance |
| Nucleoside Phosphoramidite | Presence of water | H-phosphonate | Reduces active reagent concentration, lowers coupling efficiency. researchgate.netglenresearch.com |
| dG Phosphoramidite | Presence of water | H-phosphonate | Exhibits autocatalytic degradation, particularly unstable. nih.gov |
Investigation of Ester Exchange Reactions
Ester exchange, or transesterification, is a potential side reaction in phosphoramidite chemistry, where the methyl group on the phosphite may be exchanged with other alcohol moieties present in the reaction mixture. While specific studies on ester exchange involving this compound are not extensively documented in the context of oligonucleotide synthesis side reactions, the principles of transesterification are well-established. masterorganicchemistry.comyoutube.com
Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com In the context of oligonucleotide synthesis, the acidic conditions employed during the activation step or the basic conditions during deprotection could potentially facilitate such reactions. For instance, a protocol for the synthesis of aryloxy phosphoramidate (B1195095) prodrugs utilizes a transesterification strategy, where diphenyl phosphoramidates are used as phosphorylating agents for alcohols and nucleosides under mild conditions. nih.gov This demonstrates the feasibility of such exchange reactions.
While not a commonly reported major side reaction in standard oligonucleotide synthesis cycles, the potential for ester exchange exists, especially under non-optimal conditions or with specific reagents. The impact of such a side reaction would be the formation of undesired phosphite triester species, which could lead to chain termination or the incorporation of incorrect linkages in the oligonucleotide chain.
Studies on Isomerization Phenomena, such as 2'↔3'-migration of Protecting Groups
In RNA synthesis, the presence of the 2'-hydroxyl group introduces the possibility of isomerization, most notably the migration of protecting groups between the 2' and 3' positions. The 2'-hydroxyl protecting group must remain stable throughout the synthesis and be cleanly removed at the end. atdbio.com Migration of the protecting group from the 2'-OH to the 3'-OH during the synthesis of the phosphoramidite monomer can lead to the formation of isomeric impurities. atdbio.com
A well-documented issue is the 2' to 3' migration of silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, under basic conditions. atdbio.comglenresearch.com This migration can result in the formation of non-biological 2'-5' phosphodiester linkages in the final RNA product. glenresearch.com To address this, alternative protecting group strategies have been developed, such as the use of the 2'-O-Triisopropylsilyloxymethyl (TOM) group, which prevents this silyl migration. atdbio.comglenresearch.com
Furthermore, phosphoryl migration from the intended 3'-5' linkage to a 2'-5' linkage can occur during the deprotection steps, particularly under acidic conditions used for the removal of certain 2'-OH protecting groups like the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group. oup.com This migration can lead to strand scission and the formation of a complex mixture of products. oup.com The extent of both phosphoryl migration and strand scission can be minimized by adjusting the pH and temperature of the deprotection solution. oup.com
Computational and Theoretical Studies of Phosphoramidite Reactivity
Computational and theoretical studies have become invaluable tools for elucidating the complex reaction mechanisms of phosphoramidites, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to probe experimentally.
Elucidation of Transition States and Gibbs Free Energy Barriers
Density functional theory (DFT) calculations and other computational methods have been employed to investigate the mechanism of phosphoramidite activation and coupling. rsc.orgresearchgate.net These studies help to map out the reaction pathway, identifying key intermediates and transition states.
The activation of a phosphoramidite by an acidic activator like tetrazole is understood to proceed through a series of steps. Computational studies support a mechanism involving the initial protonation of the phosphoramidite nitrogen by the activator. psu.edu This is followed by the nucleophilic attack of the activator's conjugate base on the phosphorus atom, leading to the displacement of the dialkylamine and the formation of a highly reactive intermediate, such as a phosphotetrazolide. psu.eduoup.com This intermediate then reacts with the 5'-hydroxyl group of the growing oligonucleotide chain.
Predictive Modeling of Reaction Outcomes and Stereoselectivity
The prediction of reaction outcomes and stereoselectivity for reactions involving this compound is a complex endeavor that increasingly relies on computational and theoretical models. These models aim to provide a quantitative understanding of the factors that govern the efficiency and stereochemical course of phosphitylation reactions, which are crucial in fields like oligonucleotide synthesis. While comprehensive predictive models specifically tailored to this compound are still an emerging area of research, the principles are well-established through studies on analogous phosphoramidite systems. These approaches generally fall into two categories: quantum mechanical calculations and machine learning models.
Quantum Mechanical and Computational Fluid Dynamics Modeling
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For phosphoramidite coupling reactions, DFT can be used to model the transition states of the reaction pathways. The relative energies of these transition states determine the reaction kinetics and the product distribution.
Key aspects that can be modeled using DFT include:
Activator Protonation: The initial step of the coupling reaction involves the protonation of the N,N-diethylamino group by an acidic activator, such as tetrazole. DFT calculations can model the proton transfer process and determine the activation energy associated with it.
Nucleophilic Attack: Following protonation, the activated phosphoramidite is susceptible to nucleophilic attack by a hydroxyl group. DFT can be used to model the geometry and energy of the transition state for this step, providing insight into the reaction rate.
Stereoselectivity: When a chiral center is present, either on the phosphoramidite or the nucleophile, the formation of diastereomeric products is possible. DFT can be used to calculate the energies of the different diastereomeric transition states. The predicted diastereomeric ratio is related to the difference in the free energies of these transition states.
A study on the mechanism of the phosphoramidite coupling reaction has shown that the reaction is subject to both acid and nucleophilic catalysis by tetrazole. researchgate.netnih.gov The rate of the reaction is highly dependent on the nature of the substituents on the phosphorus atom. researchgate.netnih.gov For instance, the reactivity of the amino group has been found to follow the trend: NEt2 > NPr i 2 > N(CH2CH2)2O > NMePh. researchgate.netnih.gov This trend can be rationalized by a combination of steric and electronic effects, which can be quantitatively assessed using computational models.
The following table summarizes the relative reaction rates for different amine substituents in a phosphoramidite system, as determined by experimental studies. These types of empirical data are invaluable for benchmarking and validating predictive computational models.
| Amine Substituent (NR2) | Relative Reaction Rate |
| N,N-diethylamino (NEt2) | Highest |
| N,N-diisopropylamino (NPr i 2) | Lower |
| Morpholino (N(CH2CH2)2O) | Lower |
| N-methyl-N-phenylamino (NMePh) | Lowest |
This table illustrates the experimentally observed trend in reactivity for different amine leaving groups on a phosphoramidite, which serves as a basis for developing and validating predictive models.
Machine Learning Approaches
More recently, machine learning has emerged as a promising tool for predicting the outcomes of chemical reactions, including their stereoselectivity. nih.govarxiv.orgarxiv.org These models are trained on large datasets of experimental results and can learn complex relationships between the structure of the reactants, catalysts, solvents, and the observed reaction outcome.
For a reaction involving this compound, a machine learning model could be developed to predict the yield or the diastereomeric ratio of the product. The input features for such a model could include:
Molecular Descriptors: Quantifiable properties of the phosphoramidite, the nucleophile, and the activator, such as steric parameters, electronic properties, and topological indices.
Reaction Conditions: Parameters such as temperature, concentration, and solvent properties.
The model, often a Random Forest or a neural network, is then trained to map these input features to the desired output (e.g., enantiomeric excess or yield). nih.govarxiv.org While a specific model for this compound is not yet widely reported, the success of these approaches in other areas of organic chemistry suggests their potential applicability. nih.govarxiv.orgarxiv.org
The table below conceptualizes the type of data that would be used to train a machine learning model for predicting the stereoselectivity of a reaction involving a phosphoramidite.
| Nucleophile | Activator | Solvent | Temperature (°C) | Diastereomeric Ratio (R:S) |
| 5'-O-DMT-thymidine | 1H-Tetrazole | Acetonitrile (B52724) | 25 | 98:2 |
| 5'-O-DMT-thymidine | 5-(Ethylthio)-1H-tetrazole | Acetonitrile | 25 | 99:1 |
| 3'-O-TBDMS-uridine | 1H-Tetrazole | Dichloromethane (B109758) | 0 | 95:5 |
| 3'-O-TBDMS-uridine | Dicyanoimidazole | Acetonitrile | 25 | 97:3 |
This conceptual data table illustrates the parameters that would be fed into a machine learning algorithm to predict reaction outcomes. By analyzing a large set of such experimental data, the model can learn to predict the stereoselectivity for new combinations of reactants and conditions.
Analytical Characterization Techniques for Dimethyl N,n Diethylphosphoramidite and Its Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for the analysis of organophosphorus compounds like Dimethyl N,N-diethylphosphoramidite. It provides detailed information on molecular structure, purity, and reaction kinetics. usp.org
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for confirming the identity and structure of this compound. The spectrum provides unambiguous signals corresponding to the different proton environments within the molecule. For this compound, with the structure (CH₃O)₂PN(CH₂CH₃)₂, the expected signals include a doublet for the methoxy (B1213986) (O-CH₃) protons due to coupling with the phosphorus atom, a quartet for the methylene (N-CH₂) protons, and a triplet for the methyl (CH₃) protons of the diethylamino group.
The integration of these signals allows for the quantitative assessment of the relative number of protons in each environment, confirming the molecular structure. Furthermore, ¹H NMR is highly effective for purity assessment. The presence of unexpected signals can indicate impurities, such as residual solvents or byproducts from synthesis. For the broader class of phosphoramidites, ¹H NMR spectra can be complex, but specific regions, such as those containing signals from anomeric protons in nucleoside phosphoramidites, can be diagnostic for compound identification. magritek.com
| Proton Environment in (CH₃O)₂PN(CH₂CH₃)₂ | Expected Signal Multiplicity | Expected Coupling Partner |
|---|---|---|
| Methoxy (O-CH₃) | Doublet | ³¹P |
| Methylene (N-CH₂) | Quartet | -CH₃ |
| Methyl (-CH₃) of Ethyl Group | Triplet | N-CH₂- |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is exceptionally well-suited for analyzing phosphorus-containing compounds due to the 100% natural abundance of the ³¹P nucleus and the wide range of chemical shifts, which provides high sensitivity and resolution. magritek.com This technique is a primary method for characterizing the trivalent phosphorus (P(III)) center in this compound.
The ³¹P NMR spectrum of a phosphoramidite (B1245037) typically shows characteristic signals in the range of 140 to 155 ppm. magritek.com Because the phosphorus atom in this compound is a chiral center, the compound exists as a mixture of two diastereomers, which are often resolved in the ³¹P NMR spectrum as two distinct singlets (when proton-decoupled). usp.orgmagritek.com
This technique is also a crucial tool for purity determination. nih.gov Oxidation of the P(III) center to a pentavalent phosphorus (P(V)) species is a common degradation pathway. These P(V) impurities, such as phosphates or phosphonates, resonate in a distinctly different region of the spectrum, typically between -25 and 99 ppm. usp.org By integrating the signals corresponding to the P(III) species and the P(V) impurities, the purity of the phosphoramidite can be accurately quantified. usp.org
| Phosphorus Species | Typical ³¹P Chemical Shift Range (ppm) | Significance |
|---|---|---|
| Phosphorus(III) Center (Phosphoramidite) | 140 - 155 | Desired Product, often appears as two signals for diastereomers. usp.orgmagritek.com |
| Phosphorus(V) Impurities (e.g., Phosphate) | -25 - 99 | Oxidation/hydrolysis products, indicates degradation. usp.org |
NMR spectroscopy is not limited to static analysis and can be adapted for real-time monitoring of chemical reactions involving this compound. mdpi.compharmtech.com By using flow NMR setups or placing a reaction vessel directly in the spectrometer, spectra can be acquired sequentially as a reaction proceeds. researchgate.netyoutube.com
This approach provides invaluable kinetic data. For instance, in a phosphorylation reaction, the consumption of the this compound can be monitored by observing the decrease in the intensity of its characteristic ³¹P NMR signal (around 140-155 ppm). rsc.org Simultaneously, the appearance and growth of new signals corresponding to the phosphorylated product and any phosphorus-containing byproducts can be tracked. rsc.orgacs.org This allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading, providing a deeper understanding of the reaction mechanism. pharmtech.comacs.org
Chromatography Techniques
Chromatography is essential for the separation, purification, and analysis of this compound, offering high-resolution separation of the main component from impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of phosphoramidites. labbulletin.com Both reversed-phase (RP) and normal-phase (NP) modes can be effectively utilized. chromatographytoday.comymc.eu
In Reversed-Phase HPLC , a nonpolar stationary phase (such as C18) is used with a polar mobile phase. usp.org This is a common method for evaluating phosphoramidite purity. usp.orgdupont.com A typical mobile phase system consists of a gradient elution using an aqueous buffer (e.g., 0.1 M triethylammonium acetate) and an organic solvent like acetonitrile (B52724). usp.org Due to the chiral phosphorus center, phosphoramidites often appear as a pair of closely eluting peaks representing the two diastereomers. usp.orgchromatographytoday.com RP-HPLC is highly effective at separating the desired phosphoramidite from more polar impurities, including hydrolysis products, and less polar impurities, such as those arising from incomplete removal of protecting groups in more complex phosphoramidites. lcms.cz
Normal-Phase HPLC employs a polar stationary phase (like silica) and a nonpolar mobile phase. ymc.euchromatographyonline.com This mode offers an alternative separation mechanism based on polar interactions, which can be advantageous for resolving impurities that are difficult to separate by RP-HPLC. chromatographytoday.com
| HPLC Mode | Stationary Phase Example | Typical Mobile Phase Components | Separation Principle |
|---|---|---|---|
| Reversed-Phase (RP) | C18 | Acetonitrile, Triethylammonium Acetate (TEAA) Buffer | Hydrophobic Interactions usp.orgdupont.com |
| Normal-Phase (NP) | Silica (SiO₂) | Hexane, Ethyl Acetate, Triethylamine (B128534) | Polar Interactions chromatographytoday.comymc.eu |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. While the low volatility of many phosphoramidites can make direct GC analysis challenging, the technique is valuable for monitoring reaction progress by analyzing more volatile components of the reaction mixture. For example, it can be used to track the consumption of volatile starting materials or the formation of small, volatile byproducts.
A critical application in the context of phosphoramidite chemistry is the quantification of trace amounts of water in reagents and solvents. chromatographyonline.com Moisture can lead to the hydrolysis of the phosphoramidite, reducing yield and purity. chromatographyonline.com GC offers a highly sensitive method for moisture detection, surpassing traditional methods in certain applications. chromatographyonline.com The mass spectrometer serves as a highly specific detector, allowing for the unambiguous identification of components based on their mass-to-charge ratio and fragmentation patterns, confirming the identity of both products and impurities. usp.orglcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Structure and Purity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for the characterization of phosphoramidites like this compound. This powerful combination allows for both the separation of the compound from impurities and its unequivocal identification based on its mass-to-charge ratio. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically employed to separate the phosphoramidite diastereomers and resolve them from process-related impurities and degradation products. usp.orgwaters.comresearchgate.net The separation is often achieved using reversed-phase chromatography with a C18 column. lcms.czthermofisher.cn
Following chromatographic separation, the analyte is introduced into a mass spectrometer. Mass spectrometry provides precise mass information, confirming the molecular weight of this compound and aiding in the structural elucidation of unknown impurities. waters.comthermofisher.cn High-resolution accurate mass (HRAM) mass spectrometry, in particular, is crucial for determining the elemental composition of impurities, which is a critical step in ensuring the quality of therapeutic oligonucleotides synthesized from these building blocks. lcms.czthermofisher.cn LC-MS methods are sensitive enough to detect and characterize impurities at levels down to or below 0.1%, which is often required by regulatory guidance. lcms.cz The instability of phosphoramidites, which are prone to oxidation, requires careful sample preparation, often in anhydrous acetonitrile, to avoid degradation that could lead to an incorrect assessment of product purity. lcms.czlcms.cz
Below is a table summarizing typical LC-MS parameters used for the analysis of phosphoramidites.
| Parameter | Description | Typical Value/Condition |
| Chromatography System | The liquid chromatography setup used for separation. | UHPLC or HPLC waters.comlcms.cz |
| Column | The stationary phase used for separation. | Solid-core C18 column lcms.cz |
| Mobile Phase | The solvents used to carry the sample through the column. | A: Ammonium acetate buffer in waterB: Acetonitrile lcms.cz |
| Gradient | The programmed change in mobile phase composition. | 15-minute gradient elution lcms.cz |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.2 - 0.5 mL/min |
| Column Temperature | The controlled temperature of the column for reproducibility. | 30 - 50 °C |
| Injection Volume | The amount of sample introduced into the system. | 1 - 5 µL |
| Mass Spectrometer | The type of mass analyzer used for detection. | High-Resolution Accurate Mass (HRAM) Orbitrap or Time-of-Flight (TOF) lcms.cz |
| Ionization Mode | The method used to generate ions from the analyte. | Electrospray Ionization (ESI), positive mode lcms.cz |
| Data Acquisition | The method for collecting mass spectral data. | Full MS scan followed by data-dependent MS2 acquisition lcms.cz |
Advanced Spectroscopic Methods
In-Line Mid-Infrared (IR) Spectroscopy for Reaction Monitoring and Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and process attributes. stepscience.com In-line Mid-Infrared (Mid-IR) spectroscopy has emerged as a powerful PAT tool for real-time monitoring of chemical reactions, including the synthesis of phosphoramidites and their subsequent use in oligonucleotide synthesis. acs.orgscientificupdate.com This technique provides real-time information on the concentration of reactants, intermediates, and products by measuring their characteristic vibrational absorptions in the mid-infrared region (approximately 4000 to 400 cm⁻¹). nih.gov
For the synthesis involving this compound, an in-line Mid-IR probe can be inserted directly into the reaction vessel. This allows for continuous tracking of the reaction progress without the need for sampling and off-line analysis. nih.gov Attenuated Total Reflectance (ATR) is the preferred method for in-line monitoring in liquid environments, as it is robust and minimizes interference from strong water absorption bands. nih.govresearchgate.net By monitoring specific IR bands corresponding to the P-O-C linkages or the disappearance of reactant peaks, operators can determine reaction endpoints, detect process deviations, and ensure consistent product quality in real-time. researchgate.net This data-rich approach enhances process understanding and control, leading to improved efficiency and product robustness. mt.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Reaction Progression
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. sigmaaldrich.comunchainedlabs.com For compounds like this compound, which is a precursor to nucleoside phosphoramidites containing chromophoric nucleobases, UV-Vis spectroscopy is a simple and effective method for determining concentration. unchainedlabs.com
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. slideshare.net By measuring the absorbance at a specific wavelength (λmax) where the compound exhibits maximum absorption, its concentration can be accurately calculated. unchainedlabs.comslideshare.net This technique is also valuable for monitoring the progress of reactions. For example, during the coupling step in oligonucleotide synthesis, the release of a protecting group like dimethoxytrityl (DMT), which strongly absorbs UV light, can be monitored to quantify the coupling efficiency of each cycle. The intensity of the color of the resulting solution is proportional to the amount of DMT cation released, and thus to the efficiency of the coupling reaction.
Typical applications of UV-Vis spectroscopy in the context of phosphoramidite chemistry are listed below.
| Application | Analyte | Principle |
| Concentration Determination | Nucleoside Phosphoramidites | Direct measurement of absorbance at the λmax of the nucleobase (around 260 nm) and application of the Beer-Lambert Law. unchainedlabs.com |
| Purity Assessment | Phosphoramidite Solutions | Comparison of the full UV-Vis spectrum against a reference standard to detect chromophoric impurities. |
| Reaction Monitoring | Oligonucleotide Synthesis | Quantifying the release of the DMT cation (λmax ~498 nm) after the deblocking step to determine coupling efficiency. |
| Impurity Detection | Raw Materials | Detection of impurities that possess a chromophore, which may not be the main component. lcms.cz |
Quality Control and Reference Standard Development
Establishment and Utilization of Reference Standards for Phosphoramidites
The quality of phosphoramidites is critical as it directly impacts the quality of the final oligonucleotide product. usp.orgbioprocessonline.com Trace impurities in these starting materials can be incorporated into the oligonucleotide chain, affecting its integrity and efficacy. usp.org To ensure consistency and control variability, well-characterized reference standards are essential. usp.org Organizations like the U.S. Pharmacopeia (USP) have developed reference standards for DNA phosphoramidites. usp.orgusp.org
These reference standards are highly purified materials that have been thoroughly characterized using multiple analytical techniques, such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H), and LC-MS. usp.orgusp.org They serve several key purposes in quality control:
Identity Confirmation: Used to confirm the identity of incoming raw materials by comparing their analytical profiles (e.g., retention time, mass spectrum) to that of the reference standard.
Purity Assessment: Act as a benchmark against which the purity of a test sample is measured, allowing for the accurate quantification of the main component and impurities. usp.org
Method Validation: Employed during the validation of analytical methods to demonstrate accuracy, precision, and specificity.
Impurity Profiling: Help manufacturers to identify and control impurity profiles in their raw materials. usp.orgusp.org
The use of established reference standards provides a common benchmark for different manufacturers and laboratories, ensuring consistent quality of phosphoramidites used in therapeutic applications. usp.org
Methodologies for Impurity Control and Identification of Critical Process Parameters (CPPs)
Effective impurity control is fundamental to the manufacturing of high-quality phosphoramidites. Impurities can be classified based on their reactivity and potential impact on the final oligonucleotide product. thermofisher.com Critical impurities are those that can be incorporated into the oligonucleotide and are difficult to remove during purification. thermofisher.com A comprehensive approach to impurity control involves a deep understanding of the synthetic process and the identification of Critical Process Parameters (CPPs). amplelogic.com
CPPs are key variables in the manufacturing process that must be controlled within a specific range to ensure the final product meets its quality attributes. amplelogic.comnih.gov Identifying CPPs is a systematic process that involves risk assessment to determine which parameters (e.g., temperature, reaction time, reagent stoichiometry, pH) have the most significant impact on the impurity profile. amplelogic.comeuropa.eu
Methodologies for impurity control and CPP identification include:
Risk Assessment: Utilizing tools like Failure Mode and Effects Analysis (FMEA) to identify potential sources of impurities in the manufacturing process.
Design of Experiments (DoE): A statistical approach used to systematically vary process parameters and study their effect on the final product's quality attributes, including impurity levels. This helps in defining the proven acceptable range for each CPP.
Process Analytical Technology (PAT): As discussed earlier, PAT tools like in-line spectroscopy can be used to monitor CPPs in real-time, allowing for immediate corrective action if a parameter deviates from its set range. researchgate.net
Advanced Analytical Characterization: Employing high-resolution analytical techniques like LC-HRAM MS to identify and structurally elucidate unknown impurities, which helps in tracing them back to their source in the manufacturing process. bioprocessonline.com
By implementing a robust control strategy based on a thorough understanding of CPPs and impurity formation, manufacturers can ensure the consistent production of high-purity this compound. pqri.org
Advanced Research Perspectives and Future Directions in Dimethyl N,n Diethylphosphoramidite Chemistry
Development of Novel Phosphoramidite (B1245037) Analogues with Tuned Reactivity, Stability, or Selectivity
The development of novel phosphoramidite analogues is a cornerstone of advancing their application in synthesis. By modifying the substituents on the phosphorus atom, chemists can fine-tune the reagent's properties to suit specific synthetic needs. Research in this area focuses on several key aspects:
Enhanced Stability: While highly reactive phosphoramidites are desirable for efficient coupling, they often suffer from poor bench stability, making their storage and handling challenging. researchgate.net The development of more sterically hindered or electronically stabilized analogues can lead to reagents with a longer shelf-life without compromising their reactivity during synthesis.
Tuned Reactivity: The rate of the phosphitylation reaction can be modulated by altering the electronic and steric nature of the alkoxy and amino groups attached to the phosphorus atom. For instance, the steric bulk of the diisopropylamino group in commonly used phosphoramidites provides a balance between stability and ease of activation. mdpi.com
Improved Selectivity: In the synthesis of complex molecules with multiple hydroxyl groups, achieving high selectivity is paramount. Novel phosphoramidite analogues are being designed to offer enhanced chemo- and regioselectivity, minimizing the need for extensive protecting group strategies.
The following interactive data table provides a comparative overview of different phosphoramidite analogues and the impact of their structural modifications on key properties.
| Analogue Type | Modification | Impact on Properties |
| Sterically Hindered Amines | Replacement of diethylamino with diisopropylamino or other bulky amines. | Increased stability, reduced susceptibility to hydrolysis, and controlled reactivity. |
| Electron-Withdrawing Alkoxy Groups | Incorporation of groups like 2-cyanoethyl or trichloroethyl. | Enhanced reactivity of the phosphorus center, facilitating faster coupling reactions. |
| Chiral Auxiliaries | Attachment of chiral molecules to the phosphorus atom. | Enables stereoselective phosphorylation, crucial for the synthesis of chiral drugs and biomolecules. |
| Functionalized Linkers | Introduction of linkers with specific functionalities (e.g., fluorescent tags, biotin). | Allows for the direct incorporation of labels and probes into synthetic oligonucleotides and other biomolecules. utupub.fi |
Strategies for Improving Atom Economy and Overall Process Efficiency in Phosphoramidite-Based Syntheses
A key metric for evaluating the environmental impact of a chemical process is the E-factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. entegris.com Traditional phosphoramidite syntheses can have high E-factors due to the use of protecting groups, activators, and solvents.
Strategies to enhance atom economy and reduce the E-factor include:
Catalytic Activation: Moving from stoichiometric activators to catalytic systems can significantly reduce waste.
Solvent Reduction and Recycling: The use of greener solvents and the implementation of solvent recycling protocols are crucial for minimizing the environmental footprint.
Waste Valorization: Exploring methods to convert byproducts into valuable chemicals can transform waste streams into new resources.
The following table illustrates the impact of different synthetic strategies on the E-factor in a hypothetical phosphoramidite reaction.
| Synthetic Strategy | Activator | Solvent | E-Factor (Illustrative) |
| Traditional Batch Synthesis | Stoichiometric Tetrazole | Acetonitrile (B52724) | High |
| Catalytic Activation | Catalytic amount of a novel activator | Acetonitrile | Medium |
| Continuous Flow with Solvent Recycling | Catalytic Activator | Greener Solvent (e.g., 2-MeTHF) with recycling | Low |
Integration of Dimethyl N,N-diethylphosphoramidite Chemistry into Continuous Flow Systems and Automated Synthesis Platforms
The integration of phosphoramidite chemistry into continuous flow systems and automated platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility. researchgate.net Continuous flow chemistry offers several advantages over traditional batch processing, including:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or exothermic reactions. acs.org
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.
Scalability: Scaling up production is often more straightforward in continuous flow systems compared to batch reactors.
Recent research has demonstrated the successful on-demand synthesis of phosphoramidites in flow reactors, providing the pure reagents directly for use in automated oligonucleotide synthesizers. researchgate.net This approach circumvents the challenges associated with the poor bench stability of many phosphoramidite reagents.
Exploration of New Catalytic Systems for Phosphoramidite-Mediated Transformations
The development of novel catalytic systems is a vibrant area of research in phosphoramidite chemistry. While activators like 1H-tetrazole have been traditionally used in stoichiometric amounts for oligonucleotide synthesis, there is a growing interest in finding more efficient and safer catalytic alternatives. researchgate.netresearchgate.net
Research is focused on:
Lewis Acid Catalysis: Investigating the use of various Lewis acids to activate the phosphoramidite for nucleophilic attack.
Organocatalysis: Exploring the potential of small organic molecules to catalyze phosphitylation reactions, offering a metal-free and often milder alternative.
Enzymatic Catalysis: While still in its early stages, the use of enzymes for the stereoselective formation of phosphorus-containing compounds is a promising future direction.
The mechanism of activation is a key area of study, with evidence suggesting that activators like tetrazole can act as nucleophilic catalysts in addition to their role as acid catalysts. researchgate.net
Expanding the Scope of Synthetic Applications Beyond Oligonucleotide and Phosphate (B84403) Synthesis
While this compound and its analogues are indispensable in oligonucleotide synthesis, their synthetic utility extends to other areas of organic chemistry. Researchers are actively exploring new applications for these versatile reagents:
Phosphorylation of Alcohols and Amines: Phosphoramidites are effective reagents for the phosphorylation of a wide range of alcohols and amines, leading to the synthesis of biologically active phosphate esters and phosphoramidates.
Synthesis of Phospholipids: These reagents play a crucial role in the synthesis of complex phospholipids, which are essential components of cell membranes.
Ligand Synthesis for Catalysis: Phosphoramidites can serve as precursors for the synthesis of novel phosphine ligands used in transition-metal catalysis. The properties of these ligands can be fine-tuned by modifying the substituents on the phosphoramidite starting material.
Drug Discovery and Development: The ability to introduce phosphate and phosphonate moieties into organic molecules is critical in drug discovery, as these groups can improve the pharmacological properties of drug candidates.
Advanced Computational and Theoretical Studies for Deeper Mechanistic Insights and Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for gaining deeper insights into the reaction mechanisms of phosphoramidite-mediated transformations. These studies can:
Elucidate Reaction Pathways: DFT calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, which helps in understanding the reaction mechanism in detail.
Predict Reactivity and Selectivity: Computational models can be used to predict how changes in the structure of the phosphoramidite or the reaction conditions will affect the outcome of the reaction. This predictive power can accelerate the development of new and improved synthetic methods.
Rational Catalyst Design: By understanding the role of the catalyst at a molecular level, computational studies can guide the design of more efficient and selective catalysts for phosphitylation reactions.
For example, DFT studies have been employed to investigate the mechanism and regioselectivity of reactions involving organophosphorus compounds, providing results that are in good agreement with experimental observations.
Continued Innovation in Green Chemistry Practices for Sustainable Phosphoramidite Production and Utilization
The principles of green chemistry are increasingly being integrated into the production and use of phosphoramidites. mdpi.com The focus is on developing more sustainable and environmentally benign processes from start to finish. Key areas of innovation include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with safer, bio-based, or recyclable solvents is a major goal.
Development of Catalytic Processes: As mentioned earlier, shifting from stoichiometric reagents to catalytic alternatives is a fundamental aspect of greening phosphoramidite chemistry.
Renewable Feedstocks: Research is underway to develop synthetic routes to phosphoramidites that start from renewable raw materials, reducing the reliance on fossil fuels.
Waste Minimization and Recycling: Implementing strategies to minimize waste generation at every step of the synthesis and to recycle byproducts and catalysts is crucial for sustainable manufacturing.
The adoption of these green chemistry practices will not only reduce the environmental impact of phosphoramidite chemistry but also lead to more efficient and cost-effective synthetic processes.
Q & A
Q. What are the common synthetic routes for preparing Dimethyl N,N-diethylphosphoramidite, and how is its purity validated?
this compound is synthesized via phosphorylation reactions using bis(diphenylmethyl)N,N-diethylphosphoramidite as a precursor. A typical protocol involves dissolving the precursor in dry pyridine, reacting with nucleophiles (e.g., 4,5-dicyanoimidazole), and quenching with chloroform followed by NaHCO₃ washes to remove acidic byproducts . Purification is achieved via silica gel chromatography. Structural validation employs ¹H NMR , ¹³C{¹H} NMR , and ³¹P{¹H} NMR to confirm phosphorylation sites, alongside HRMS (ESI-TOF) for mass accuracy .
Q. How is this compound utilized in glycosylation reactions?
This reagent acts as a phosphitylating agent in synthesizing glycosyl phosphates and nucleotides. For example, dibenzyl N,N-diethylphosphoramidite reacts with sugar derivatives to form glycosyl phosphites, which are oxidized to glycosyl phosphates. The method avoids side reactions by using anhydrous conditions and catalytic 4,5-dicyanoimidazole to activate the phosphoramidite .
Q. What solvents and reaction conditions are optimal for phosphorylation using this reagent?
Reactions require dry pyridine as a solvent to prevent hydrolysis. Temperature is maintained at room temperature (20–25°C) for 1–2 hours. Post-reaction, mixtures are diluted with CHCl₃ and washed with NaHCO₃ to neutralize excess acid. Organic layers are dried over MgSO₄ and concentrated under reduced pressure .
Advanced Questions
Q. How can researchers address low yields in phosphoramidite-based oligonucleotide synthesis?
Low yields often stem from moisture sensitivity or competing side reactions. Key strategies include:
- Strict anhydrous conditions : Use molecular sieves and high-purity solvents.
- Activating agents : Substitute 4,5-dicyanoimidazole with more reactive catalysts (e.g., 1H-tetrazole) to accelerate phosphorylation .
- Purification : Employ reverse-phase HPLC to isolate target oligonucleotides from truncated sequences .
Q. What are the challenges in synthesizing phosphoramidites lacking 2-cyanoethyl protecting groups?
Phosphoramidites without 2-cyanoethyl groups (e.g., dimethyl variants) require alternative phosphitylation agents (e.g., 3.11 in ), which are difficult to prepare and purify. These reagents often exhibit lower stability, necessitating in situ generation and immediate use. Contradictions in literature regarding optimal conditions can be resolved by comparing reaction kinetics and steric effects of substituents .
Q. How does the steric environment of this compound influence its reactivity with bulky substrates?
The diethylamino groups create steric hindrance, limiting access to the phosphorus center. This reduces reactivity with bulky nucleophiles (e.g., tertiary alcohols). To mitigate this, researchers can:
Q. What analytical methods resolve contradictions in reported phosphorylation efficiencies?
Discrepancies arise from varying solvent purity, catalyst loadings, or substrate accessibility. A systematic approach includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
